molecular formula C13H23NO4 B2721091 (3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propylpyrrolidine-3-carboxylic acid CAS No. 2138012-25-4

(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propylpyrrolidine-3-carboxylic acid

Cat. No.: B2721091
CAS No.: 2138012-25-4
M. Wt: 257.33
InChI Key: IJSDVUAEMLGTBI-NXEZZACHSA-N
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Description

This compound features a pyrrolidine core substituted with a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a propyl chain at the C4 position.

Properties

IUPAC Name

(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-6-9-7-14(8-10(9)11(15)16)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSDVUAEMLGTBI-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propylpyrrolidine-3-carboxylic acid, commonly referred to as a pyrrolidine derivative, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H21NO4
  • Molecular Weight : 291.34 g/mol
  • CAS Number : 951742-88-4

Antiviral Properties

Recent studies have indicated that derivatives of pyrrolidine carboxylic acids exhibit promising antiviral activity. For instance, compounds structurally similar to this compound have been shown to inhibit HIV reverse transcriptase (RT) and RNase H activities effectively. These compounds demonstrated low micromolar inhibitory concentrations, suggesting a potential for therapeutic applications against HIV .

The biological activity of this compound is thought to involve several mechanisms:

  • Metal Chelation : Some derivatives have been shown to interact with metal ions essential for enzyme activity, thereby inhibiting viral replication processes.
  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in nucleic acid synthesis, such as reverse transcriptase and integrase in the case of HIV .
  • Cell Cycle Interference : Certain carboxylic acid derivatives have been observed to induce apoptosis in cancer cells by interfering with cell cycle progression.

Study 1: Antiviral Activity

A study evaluating the antiviral potential of hydroxypyridone carboxylic acids demonstrated that specific structural analogs inhibited HIV RT-associated RNase H with IC50 values ranging from 0.65 to 18 µM. This suggests that similar structural motifs in this compound could yield comparable effects .

Study 2: Cytotoxicity in Cancer Cells

In vitro tests on modified betulinic acids revealed that certain derivatives exhibited significantly higher cytotoxicity against five different cancer cell lines compared to unmodified controls. This highlights the potential for structural modifications in enhancing the efficacy of pyrrolidine derivatives in cancer therapy .

Table 1: Inhibition Potency of Pyrrolidine Derivatives Against HIV RT

CompoundIC50 (µM)Mechanism
Compound A0.65RNase H Inhibition
Compound B5.0RT Polymerase Inhibition
Compound C18Multi-target Inhibition

Table 2: Cytotoxic Activity of Modified Betulinic Acid Derivatives

CompoundCell Line TestedIC50 (µM)
Compound 1A549 (Lung Cancer)12
Compound 2HeLa (Cervical Cancer)8
Compound 3MCF7 (Breast Cancer)15

Comparison with Similar Compounds

Stereochemical and Substituent Effects

  • Boc Group vs. Methyl/Other Protectors : The Boc group in the target compound and in (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid offers stability during synthesis, particularly under basic conditions. In contrast, methyl-protected analogs (e.g., compounds) may exhibit faster deprotection kinetics but lower steric hindrance.
  • Aliphatic vs. Aromatic Substituents: The propyl chain in the target compound enhances lipophilicity (logP ~3.5 estimated), favoring membrane permeability.
  • Ureido vs. Carboxylic Acid Moieties : Ureido groups in –3 compounds enable hydrogen bonding with biological targets (e.g., proteases), while the carboxylic acid in the target compound may participate in ionic interactions or metal coordination .

Q & A

Q. What are the optimal synthetic conditions to achieve high enantiomeric purity of (3S,4S)-1-Boc-4-propylpyrrolidine-3-carboxylic acid?

Methodological Answer:

  • Key Steps :

    • Chiral Induction : Use enantioselective catalysis (e.g., Sharpless epoxidation or asymmetric hydrogenation) to establish the (3S,4S) configuration.
    • Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP in THF or DCM .
    • Propyl Substituent Incorporation : Employ alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the propyl chain, ensuring steric control to retain stereochemistry.
    • Purification : Utilize flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water to isolate the product with >98% purity.
  • Critical Parameters :

    • Temperature control (<0°C during Boc protection to prevent racemization).
    • Solvent choice (aprotic solvents minimize nucleophilic interference).

Q. Which chromatographic methods resolve stereoisomers and impurities in this compound?

Methodological Answer:

  • HPLC Conditions :

    • Mobile Phase : Methanol/water/0.2 M NaH₂PO₄/0.4 M tetrabutylammonium hydroxide (5:1:2:3 v/v), adjusted to pH 5.5 with phosphoric acid .
    • Column : Chiralpak® IA or IB (5 µm, 250 × 4.6 mm) for enantiomeric separation.
    • Detection : UV at 210–220 nm for carboxylic acid monitoring.
  • Impurity Profiling :

    • Epimer Detection : Minor pH adjustments (±0.02) in the mobile phase can separate co-eluting epimers .
    • Validation : Spike synthetic mixtures with known impurities (e.g., 3R,4R isomers) to confirm resolution.

Advanced Research Questions

Q. How can epimerization at the 3S/4S centers be mitigated during derivatization?

Methodological Answer:

  • Strategies :

    • Low-Temperature Reactions : Perform acylations or coupling reactions at –20°C to reduce kinetic energy-driven racemization .
    • Protecting Group Selection : Use bulky groups (e.g., Fmoc) at reactive sites to sterically hinder epimerization .
    • In Situ Monitoring : Employ circular dichroism (CD) spectroscopy or chiral HPLC to track configuration stability during reactions.
  • Case Study :

    • Evidence from Boc-protected analogs shows that epimerization rates increase above pH 7.0; thus, maintaining mildly acidic conditions (pH 5.5–6.5) is critical .

Q. How does the propyl substituent influence the compound’s bioactivity compared to other alkyl/aryl groups?

Methodological Answer:

  • Comparative Analysis :

    • Structural Modeling : Use molecular docking (e.g., AutoDock Vina) to compare interactions of propyl- vs. phenyl- or fluorobenzyl-substituted analogs with target enzymes (e.g., proteases) .
    • SAR Studies : Synthesize derivatives with varying chain lengths (methyl, butyl) and test inhibitory potency (IC₅₀) in enzyme assays.
  • Findings :

    • Propyl chains balance hydrophobicity and flexibility, enhancing membrane permeability compared to bulkier aryl groups .

Q. What analytical approaches validate conformational stability under physiological conditions?

Methodological Answer:

  • Techniques :

    • NMR Spectroscopy : 2D NOESY in D₂O at 37°C to detect pyrrolidine ring puckering and substituent orientation .
    • Dynamic Light Scattering (DLS) : Monitor aggregation propensity in PBS (pH 7.4) over 24 hours.
  • Data Interpretation :

    • A 2020 study on Boc-pyrrolidine dicarboxylic acid showed no aggregation below 1 mM, suggesting similar stability for the propyl analog .

Q. How can researchers address discrepancies in impurity profiles across synthetic batches?

Methodological Answer:

  • Root Cause Analysis :

    • LC-MS/MS Identification : Compare impurity spectra (m/z) to databases for structural elucidation (e.g., tert-butyl cleavage products at m/z 57) .
    • Process Variables : Test the impact of reaction time, solvent purity, and catalyst lot variability.
  • Resolution :

    • Implement a Design of Experiments (DoE) approach to optimize critical parameters (e.g., reaction time reduced from 24h to 18h minimizes byproduct formation).

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